4-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]benzoic acid
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Overview
Description
4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID typically involves the condensation of a diazinane derivative with a benzoic acid derivative. One common method includes the use of a base such as potassium carbonate in a solvent like acetone, followed by refluxing and acidic workup to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can modify the diazinane ring, potentially leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Bromine (Br₂) with iron(III) bromide (FeBr₃) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Reduced diazinane derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID has been explored for its potential antimicrobial and cytotoxic properties . It is used in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of bacterial infections and cancer. Additionally, its unique structure makes it a candidate for materials science applications, such as the development of novel polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets, such as cyclin-dependent kinases, which play a role in cell cycle regulation . By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL BENZOIC ACID
- **4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}THIAZOLIDIN-3-YL BENZOIC ACID
Uniqueness
4-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}BENZOIC ACID is unique due to its specific diazinane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and higher potency in cytotoxic assays .
Properties
Molecular Formula |
C18H12N2O5 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C18H12N2O5/c21-15-14(10-11-6-8-12(9-7-11)17(23)24)16(22)20(18(25)19-15)13-4-2-1-3-5-13/h1-10H,(H,23,24)(H,19,21,25)/b14-10- |
InChI Key |
LXHVLHODSDJMDA-UVTDQMKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)C(=O)NC2=O |
Origin of Product |
United States |
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